1-[4-(Diethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea
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Overview
Description
1-[4-(Diethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea is an organic compound with the molecular formula C19H25N3OS It is a thiourea derivative, characterized by the presence of both diethylamino and ethoxyphenyl groups attached to the thiourea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea typically involves the reaction of 4-(Diethylamino)aniline with 2-Ethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Diethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[4-(Diethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The thiourea group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Dimethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea
- 1-[4-(Diethylamino)phenyl]-3-(2-methoxyphenyl)thiourea
- 1-[4-(Diethylamino)phenyl]-3-(2-chlorophenyl)thiourea
Uniqueness
1-[4-(Diethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea is unique due to the presence of both diethylamino and ethoxyphenyl groups, which confer specific chemical and biological properties. The diethylamino group enhances its solubility and interaction with biological targets, while the ethoxyphenyl group provides additional steric and electronic effects, influencing its reactivity and stability.
This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-4-22(5-2)16-13-11-15(12-14-16)20-19(24)21-17-9-7-8-10-18(17)23-6-3/h7-14H,4-6H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLBDBCVZUMYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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